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molecular formula C9H11ClN2O3 B2978136 Ethyl 4-nitrobenzene-1-carboximidate hydrochloride CAS No. 40546-45-0

Ethyl 4-nitrobenzene-1-carboximidate hydrochloride

Cat. No. B2978136
M. Wt: 230.65
InChI Key: UFCWXDCMAFVBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05948785

Procedure details

Ethyl 4-nitrobenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, 4-nitrobenzonitrile (26.5 g, 0.179 mol) was reacted with hydrogen chloride in ethanol (250 mL) to give 35.7 g (86%) of the target compound as colorless crystals.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[ClH:12].[CH2:13]([OH:15])[CH3:14]>>[ClH:12].[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8](=[NH:9])[O:15][CH2:13][CH3:14])=[CH:10][CH:11]=1)([O-:3])=[O:2] |f:3.4|

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=CC=C(C(OCC)=N)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 35.7 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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